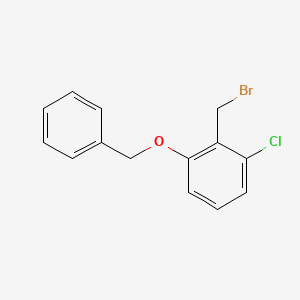
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene
Übersicht
Beschreibung
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chloro group, and a phenylmethyl ether group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene typically involves the bromination of 1-chloro-3-[(phenylmethyl)oxy]benzene. This can be achieved through the following steps:
Starting Material: 1-chloro-3-[(phenylmethyl)oxy]benzene.
Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dechlorinated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the chloro group can participate in reduction or elimination reactions. The phenylmethyl ether group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylbenzene: Similar in structure but lacks the chloro and phenylmethyl ether groups.
1-Chloro-3-[(phenylmethyl)oxy]benzene: Similar but lacks the bromomethyl group.
Benzyl Bromide: Contains a bromomethyl group but lacks the chloro and phenylmethyl ether groups.
Uniqueness
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is unique due to the combination of the bromomethyl, chloro, and phenylmethyl ether groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C14H12BrClO |
|---|---|
Molekulargewicht |
311.60 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI-Schlüssel |
TWXLMFIJHULRGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














